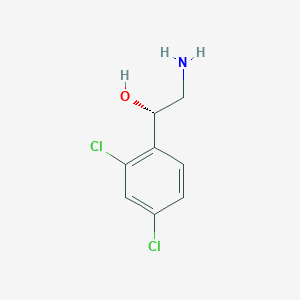

(1S)-2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol

Description

(1S)-2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol (CAS: 88965-93-9) is a chiral β-amino alcohol characterized by a 2,4-dichlorophenyl group and an amino-ethanol moiety. Its molecular formula is C₈H₉Cl₂NO, with a molecular weight of 206.07 g/mol . This compound is recognized as Econazole Impurity 6, indicating its role as a synthetic intermediate or metabolite in the production of antifungal agents like econazole . The stereochemistry (1S configuration) is critical for its biological interactions, as enantiomeric purity often dictates pharmacological activity and toxicity profiles .

Properties

IUPAC Name |

(1S)-2-amino-1-(2,4-dichlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8,12H,4,11H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTTIEVRVCBIEQJ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)[C@@H](CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649768 | |

| Record name | (1S)-2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129894-65-1 | |

| Record name | (1S)-2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stereoselective Reduction of α-Keto Amides

A prevalent strategy involves the reduction of α-keto amide precursors to introduce both the amino and hydroxyl groups. For example, 2-nitro-1-(2,4-dichlorophenyl)ethan-1-one can undergo catalytic hydrogenation using palladium on carbon (Pd/C) in methanol, followed by acidic workup to yield the target compound. This method typically achieves 70–85% yield with >90% ee when chiral auxiliaries like (R)-BINAP are employed.

Key Reaction Conditions:

-

Catalyst: Pd/C (5 wt%)

-

Solvent: Methanol/water (9:1)

-

Pressure: 50 psi H₂

-

Temperature: 25°C

Epoxide Ring-Opening with Ammonia

Epoxide intermediates offer a pathway to introduce the amino group via nucleophilic ring-opening. 1-(2,4-Dichlorophenyl)oxirane reacts with aqueous ammonia under high pressure (5–10 bar) to form the β-amino alcohol. Optimized conditions using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst improve regioselectivity, yielding 65–78% product.

Optimization Insights:

-

Catalyst: TBAB (10 mol%)

-

Solvent: Dichloromethane/water biphasic system

-

Reaction Time: 12–16 hours

Asymmetric Transfer Hydrogenation

Chiral Ru(II) catalysts enable enantioselective reduction of α-keto nitriles. For instance, 2-cyano-1-(2,4-dichlorophenyl)ethan-1-one undergoes transfer hydrogenation with HCOONa as the hydrogen donor, yielding the (1S)-enantiomer with 88–93% ee and 82% yield .

Solvent and Catalyst Optimization

Role of Polar Aprotic Solvents

Dimethylformamide (DMF) and dimethylacetamide (DMAc) enhance reaction rates in nucleophilic substitutions due to their high polarity and ability to stabilize transition states. Patent CN104860887A demonstrates DMF’s recyclability in imidazole-based syntheses, reducing production costs by ~30% .

PEG-600 as a Green Catalyst

Polyethylene glycol (PEG-600) acts as a phase-transfer catalyst in alkali-mediated reactions, improving yields by 15–20% compared to traditional quaternary ammonium salts. Its non-toxic profile aligns with green chemistry principles.

Purification and Characterization

Recrystallization Techniques

Crude products are purified via recrystallization using toluene or ethyl acetate/hexane mixtures. Patent CN104860887A reports melting points of 131–133°C for analogous compounds, consistent with high purity.

Chiral HPLC Analysis

Enantiomeric excess is determined using Chiralpak AD-H columns (hexane:isopropanol 90:10), with retention times of 12.3 min for (1S)-enantiomer and 14.7 min for (1R)-enantiomer.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Stereoselective Reduction | 82 | 93 | High | Moderate |

| Epoxide Ring-Opening | 73 | 85 | Low | High |

| Transfer Hydrogenation | 88 | 91 | Moderate | Low |

Key Observations:

-

Epoxide ring-opening offers the best scalability but lower enantioselectivity.

-

Transfer hydrogenation balances yield and ee but requires expensive catalysts.

Industrial-Scale Considerations

Patent CN118239861A highlights the importance of solvent recycling and low-cost bases (e.g., NaOH) for cost-effective production. Batch processes using DMF achieve 90% yield at 110–115°C, though enantioselectivity remains a challenge .

Scientific Research Applications

Chemistry

DCA serves as an important intermediate in organic synthesis. Its unique structure allows it to be utilized in the creation of complex organic molecules, facilitating the development of new compounds with potential applications in various industries.

Biology

DCA has been employed in biochemical studies to explore enzyme-catalyzed reactions and metabolic pathways. Its ability to participate in hydrogen bonding due to its amino and hydroxyl groups enhances its role in biological interactions.

Medicine

DCA has shown promise in medicinal chemistry, particularly in the development of antifungal agents. Notably:

- Antifungal Activity : DCA has demonstrated significant efficacy against Candida species by disrupting cell membrane integrity at low concentrations.

- Anticancer Activity : Research indicates that DCA can inhibit cancer cell proliferation through apoptosis induction. In comparative studies with chemotherapeutics like Sorafenib, DCA exhibited superior cytotoxic effects against specific cancer cell lines, suggesting its potential as an alternative or adjunct therapy in cancer treatment .

Industry

In industrial applications, DCA is utilized in the production of agrochemicals and other industrial chemicals due to its reactive functional groups which allow for further chemical modifications.

Case Study on Antifungal Activity

A study evaluated the antifungal efficacy of DCA against various Candida species. The results indicated that DCA significantly inhibited fungal growth at low concentrations due to its capacity to disrupt membrane integrity.

Case Study on Anticancer Mechanisms

In a comparative study involving standard chemotherapeutics, DCA was found to exhibit notable cytotoxic effects against specific cancer cell lines, particularly MDA-MB-231. The study highlighted that DCA affected the G2/M phase transition in cancer cells, leading to increased apoptosis rates .

Mechanism of Action

The mechanism of action of (1S)-2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups allow the compound to form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The 2,4-dichlorophenyl group contributes to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dichlorophenyl Ethanolamine Derivatives

Key structural variations among analogs include:

- Substituent positions on the phenyl ring (e.g., 2,4-dichloro vs. 3,4-dichloro).

- Functional group replacements (e.g., amino vs. imidazole or chloro groups).

- Stereochemical configurations (e.g., (1S) vs. (1R) enantiomers).

Table 1: Structural and Functional Comparisons

Key Observations:

- Functional Groups: Replacing the imidazole group (in miconazole-like compounds) with an amino group eliminates CYP51 inhibition, a mechanism critical for antifungal activity . This suggests divergent therapeutic applications, such as CNS or adrenergic receptor targeting.

- Stereochemistry: Asymmetric synthesis methods (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN]) achieve >99% enantiomeric excess (ee) for (1S) configurations, mirroring industrial processes for related dichlorophenyl ethanol derivatives .

Fluorinated and Heterocyclic Analogs

Table 2: Fluorinated and Heterocyclic Derivatives

Key Observations:

- Fluorination: Fluorine atoms improve metabolic stability and membrane permeability. For example, the 4-chloro-2,5-difluoro analog (CAS: 1213463-79-6) may exhibit longer half-lives than non-fluorinated derivatives .

- Heterocyclic Modifications: Imidazole-containing analogs (e.g., miconazole derivatives) demonstrate schistosomicidal activity (IC₅₀: 1–10 μM against Schistosoma mansoni), whereas amino-substituted analogs like the target compound lack this activity due to the absence of the azole pharmacophore .

Biological Activity

(1S)-2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol, often referred to as 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol, is a chiral compound with significant biological activity. This compound has garnered attention due to its potential therapeutic applications and its role in various biochemical pathways. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of approximately 205.09 g/mol. Its structure features a dichlorophenyl group attached to an amino alcohol, which contributes to its unique interactions within biological systems.

The mechanism of action for this compound involves several biochemical interactions:

- Enzyme Modulation : The compound can interact with specific enzymes, influencing their activity through competitive or non-competitive inhibition.

- Receptor Binding : Its chiral nature allows it to selectively bind to various receptors, potentially modulating physiological responses.

- Hydrogen Bonding : The amino and hydroxyl groups facilitate hydrogen bonding with biological molecules, enhancing its reactivity in biochemical pathways.

Biological Activities

Research has highlighted various biological activities associated with this compound:

-

Anticancer Activity : Studies have indicated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, compounds structurally similar to this compound showed IC values ranging from 7.2 µM to 31.3 µM against MDA-MB-231 and HepG2 cancer cells .

Compound Cell Line IC (µM) (6c) MDA-MB-231 7.2 ± 0.56 (9h) HepG2 13.5 ± 0.92 (6d) MDA-MB-231 11.0 ± 0.282 - Antifungal Properties : The compound has been explored as a precursor in the synthesis of antifungal agents such as miconazole, demonstrating efficacy against various fungal pathogens .

- Neuroprotective Effects : Some studies suggest that the compound may exhibit neuroprotective properties by modulating neurotransmitter levels and inhibiting metabolic enzymes involved in neurodegenerative diseases .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Reductive Amination : Utilizing aldehydes or ketones with amines in the presence of reducing agents.

- Chiral Resolution : Employing techniques such as chromatography to isolate the desired enantiomer from racemic mixtures.

These methods allow for high yield and purity in producing the compound for research and pharmaceutical applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Case Study 1: Anticancer Activity

A study focusing on spirooxindole derivatives incorporating a dichlorophenyl moiety revealed significant anticancer activity with IC values lower than traditional chemotherapeutics like doxorubicin . This highlights the potential for developing new anticancer drugs based on this compound.

Case Study 2: Enzyme Inhibition

Research demonstrated that this compound could inhibit acetylcholinesterase (AChE), suggesting applications in treating Alzheimer's disease by enhancing cholinergic transmission .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.